coenzyme B

Description

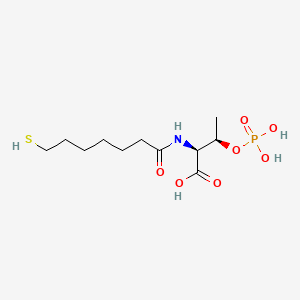

Structure

2D Structure

3D Structure

Properties

CAS No. |

104302-77-4 |

|---|---|

Molecular Formula |

C11H22NO7PS |

Molecular Weight |

343.34 g/mol |

IUPAC Name |

(2S,3R)-3-phosphonooxy-2-(7-sulfanylheptanoylamino)butanoic acid |

InChI |

InChI=1S/C11H22NO7PS/c1-8(19-20(16,17)18)10(11(14)15)12-9(13)6-4-2-3-5-7-21/h8,10,21H,2-7H2,1H3,(H,12,13)(H,14,15)(H2,16,17,18)/t8-,10+/m1/s1 |

InChI Key |

JBJSVEVEEGOEBZ-SCZZXKLOSA-N |

SMILES |

CC(C(C(=O)O)NC(=O)CCCCCCS)OP(=O)(O)O |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)CCCCCCS)OP(=O)(O)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)CCCCCCS)OP(=O)(O)O |

Synonyms |

7-mercaptoheptanoyl-O-phospho-L-threonine 7-mercaptoheptanoylthreonine phosphate 7-thioheptanoyl-threonine O-phosphate coenzyme B MHTP |

Origin of Product |

United States |

Biosynthesis and Metabolic Integration of Coenzyme B

Elucidation of Coenzyme B Biosynthetic Pathways in Methanogenic Archaea

The biosynthesis of this compound is a multi-step process that begins with precursors from core metabolic pathways and proceeds through a series of unique enzymatic reactions. Studies in model methanogens such as Methanococcus voltae and Methanosarcina thermophila have been instrumental in delineating this pathway.

The biosynthesis of the heptanoyl moiety of this compound initiates with the condensation of two fundamental metabolites: α-ketoglutarate, an intermediate of the citric acid cycle, and acetyl-CoA. This initial phase involves a series of reactions analogous to those found in the Krebs cycle and leucine (B10760876) biosynthesis.

The first key reaction is the condensation of α-ketoglutarate and acetyl-CoA to form trans-homoaconitate (B1236287). This reaction is catalyzed by the protein product of the aksA gene (MJ0503 in Methanococcus jannaschii). The trans-homoaconitate is then isomerized to cis-homoaconitate, with (S)-homocitrate serving as an intermediate. Subsequently, the rehydration of cis-homoaconitate produces (-)-threo-isohomocitrate. This is followed by an NADP+-dependent oxidative decarboxylation to yield α-ketoadipate.

Starting from α-ketoadipate, the carbon chain is elongated through two successive rounds of α-keto acid chain elongation reactions. Each cycle adds a methylene (B1212753) group to the chain, ultimately producing α-ketosuberate. These elongation cycles mirror the initial steps of the pathway, utilizing acetyl-CoA as the carbon donor and involving homologues of homoaconitate and isohomocitrate as intermediates.

The key enzymes in this elongation process include a homoaconitase, which has been characterized as the protein pair MJ1003-MJ1271 in M. jannaschii. This enzyme is crucial for the isomerization steps within the elongation cycles. The resulting α-ketosuberate is a critical branch point intermediate, serving as a precursor for both this compound and biotin (B1667282) biosynthesis. For the this compound pathway, α-ketosuberate undergoes a nonoxidative decarboxylation to form 7-oxoheptanoic acid.

The final stages of this compound biosynthesis involve the attachment of the thiol group and the threonine phosphate (B84403) moiety. While the complete enzymatic details are still under investigation, labeling studies have illuminated the sequence of these terminal reactions.

The pathway proceeds through the following key steps:

Amide Bond Formation : 7-mercaptoheptanoic acid is coupled with L-threonine to form an amide linkage, resulting in N-(7-mercaptoheptanoyl)-L-threonine. One proposed mechanism suggests that 7-mercaptoheptanoic acid is first phosphorylated by ATP to form 7-mercaptoheptanoyl phosphate, which then reacts with L-threonine.

Phosphorylation : The final step is the ATP-dependent phosphorylation of the threonine hydroxyl group of N-(7-mercaptoheptanoyl)-L-threonine. This reaction is catalyzed by a specific kinase, yielding the active coenzyme, 7-mercaptoheptanoylthreonine (B1264310) phosphate (this compound).

While the substrates for these terminal steps have been confirmed, the specific synthetase/ligase and kinase enzymes responsible have not yet been fully identified and characterized.

Genetic Determinants and Gene Clusters for this compound Biosynthesis

The identification of genes responsible for this compound biosynthesis is an ongoing area of research. While a complete, conserved gene cluster analogous to those for other cofactors has not been fully delineated across all methanogens, several key genes have been identified.

| Gene/Protein | Organism | Function |

| AksA (MJ0503) | Methanococcus jannaschii | Catalyzes the initial condensation of α-ketoglutarate and acetyl-CoA. |

| MJ1003-MJ1271 | Methanococcus jannaschii | Functions as the homoaconitase required for α-keto acid chain elongation. |

| aksD, aksE, aksF | Methanogenic Archaea | Involved in the conversion of the initial condensation product to α-ketoadipate. |

Research suggests that the genes for this compound biosynthesis may be dispersed throughout the genome in some methanogens, such as certain species of Methanococcus, while they may be more clustered in others. The regulation of these genes is also an area of active investigation, with some studies indicating that their expression is responsive to the intracellular ratio of the reduced and oxidized forms of Coenzyme M and this compound. oup.com

Interconnections of this compound Biosynthesis with Core Metabolic Networks

The biosynthesis of this compound is deeply integrated with the central metabolic pathways of methanogenic archaea, highlighting a sophisticated coordination of cellular resources.

Amino Acid Metabolism : The incorporation of L-threonine in the final steps connects this compound biosynthesis to amino acid metabolism. Threonine is an essential amino acid for many organisms, and its use as a direct precursor underscores the importance of a balanced supply of amino acids for cofactor synthesis.

Biotin Biosynthesis : The intermediate α-ketosuberate serves as a metabolic branch point. It can be directed towards this compound synthesis via nonoxidative decarboxylation or shunted into the biotin (vitamin B7) synthesis pathway through oxidative decarboxylation to form pimelate. This bifurcation necessitates regulatory mechanisms to control the metabolic flux towards either of these essential biomolecules.

Sulfur Metabolism : The incorporation of a thiol group from 7-mercaptoheptanoic acid links the pathway to the broader network of sulfur acquisition and metabolism within the cell.

Comparative Biosynthesis of this compound Across Archaeal Lineages

This compound is a signature molecule of methanogens, which are predominantly found within the Euryarchaeota phylum. While the core biosynthetic pathway is thought to be conserved among methanogens, comparative genomic studies suggest potential variations and evolutionary adaptations across different archaeal lineages.

The evolution of coenzyme biosynthesis pathways in archaea often reveals a mosaic of enzymes with different evolutionary origins. For this compound, the C1 module involved in its biosynthesis shows evidence of gene duplication and divergence, suggesting evolutionary refinement of the pathway. researchgate.net

While detailed comparative studies focusing solely on the this compound pathway across diverse archaeal groups like Methanococcales, Methanosarcinales, and Methanobacteriales are still emerging, the analysis of coenzyme biosynthesis in general within archaea indicates that pathways for synthesizing precursors can differ significantly. For instance, in Coenzyme A biosynthesis, the pathways for producing the precursor phosphopantothenate are thought to have evolved independently in bacteria and archaea. oup.com It is plausible that similar variations exist in the this compound pathway, particularly in the synthesis of the 7-mercaptoheptanoic acid moiety, across different archaeal lineages that have adapted to diverse environments.

Enzymatic Mechanisms and Protein Interactions of Coenzyme B

Coenzyme B as an Essential Cofactor in Methanogenesis

This compound is an essential component in the process of methanogenesis, the biological production of methane (B114726) carried out by methanogenic archaea. wikipedia.orgebi.ac.ukexpasy.org It plays a pivotal role in the final, rate-limiting step of this pathway. frontiersin.orgnih.gov

Role in Methyl-Coenzyme M Reductase (MCR) Catalysis

The terminal step of methanogenesis involves the conversion of methyl-coenzyme M (CH₃-S-CoM) and this compound (HS-CoB) into methane (CH₄) and the heterodisulfide of coenzyme M and this compound (CoM-S-S-CoB). expasy.orgfrontiersin.orgnih.govacs.orgcatalysis.blog This reaction is catalyzed by the enzyme methyl-coenzyme M reductase (MCR). ontosight.aiacs.orgcatalysis.blogontosight.ai this compound acts as a two-electron donor in this crucial reaction. wikipedia.org The active form of MCR contains the nickel hydrocorphinoid cofactor F₄₃₀ in a Ni(I) oxidation state. frontiersin.orgacs.orgresearchgate.netnih.govnih.gov The catalytic cycle of MCR involves complex redox chemistry of the nickel center and the participation of radical intermediates. ebi.ac.ukacs.org

The reaction catalyzed by MCR can be summarized as follows:

| Reactants | Products | Enzyme |

| Methyl-Coenzyme M | Methane | MCR |

| This compound | CoM-S-S-CoB (Heterodisulfide) | MCR |

Electron Transfer and Redox Chemistry Mediated by this compound

In the context of methanogenesis, this compound functions as an electron carrier, donating electrons to methyl-coenzyme M during the reduction to methane. ontosight.ai The thiol group (-SH) of this compound is the primary site of its chemical reactivity. wikipedia.org The catalytic mechanism of MCR involves a series of electron transfer steps and changes in the oxidation state of the nickel cofactor F₄₃₀. ebi.ac.ukfrontiersin.orgacs.org While the precise details of the electron transfer are complex and involve radical intermediates, this compound's role as a reductant is central to driving the reaction forward. ebi.ac.ukacs.org

Formation and Reduction of Heterodisulfide of Coenzyme M and this compound

The reaction catalyzed by MCR results in the formation of a mixed disulfide bond between coenzyme M and this compound, producing the heterodisulfide CoM-S-S-CoB. ebi.ac.ukexpasy.orgfrontiersin.orgnih.govacs.orgcatalysis.blognih.gov The formation of this heterodisulfide is a key step in the energy conservation pathway of methanogenic archaea. nih.gov To maintain the catalytic cycle and regenerate the active coenzymes, the heterodisulfide CoM-S-S-CoB is subsequently reduced back to free coenzyme M (HS-CoM) and this compound (HS-CoB). nih.govnih.govebi.ac.uknih.gov This reduction is catalyzed by the enzyme heterodisulfide reductase (HDR). nih.govebi.ac.uk HDR plays a crucial role in recycling the coenzymes and is often linked to energy-conserving processes like the generation of a proton gradient or electron bifurcation. researchgate.netebi.ac.ukasm.org

Molecular Mechanisms of this compound-Dependent Enzymes Beyond MCR

While methyl-coenzyme M reductase is the most well-characterized enzyme directly dependent on this compound (7-mercaptoheptanoylthreoninephosphate) as a substrate, the search results primarily highlight its role in methanogenesis. Heterodisulfide reductase, while acting on the product involving this compound (the heterodisulfide), is essential for regenerating this compound. Based on the provided search results, extensive information on other enzymes specifically requiring 7-mercaptoheptanoylthreoninephosphate as a direct cofactor beyond the methanogenic pathway was not found. It is important to distinguish this compound from this compound₁₂, which is adenosylcobalamin and functions in a different class of enzymatic reactions involving radical mechanisms. wikipedia.orgacs.org

Structural Biology of this compound-Enzyme Complexes

Structural studies, particularly crystallography, have provided valuable insights into the interaction of this compound with MCR. Crystal structures of MCR in complex with coenzyme M and this compound (or analogues) have been determined. frontiersin.orgnih.govnih.gov These structures reveal that the active site of MCR, where the reaction takes place, is deeply buried within the enzyme structure. nih.gov The nickel-containing cofactor F₄₃₀ is located at the bottom of a long substrate channel leading to the active site. nih.govebi.ac.uk

Conformational Changes Induced by this compound Binding

The binding of this compound to MCR has been shown to induce significant conformational changes in the enzyme, particularly around the active site. nih.govacs.orgresearchgate.netacs.org These changes are suggested to be crucial for the catalytic mechanism. nih.govacs.org Studies using this compound analogues and spectroscopic techniques like EPR have indicated that upon this compound binding, the enzyme undergoes structural rearrangements that can bring the substrates, such as methyl-coenzyme M, into closer proximity to the active site nickel cofactor F₄₃₀. nih.govacs.orgresearchgate.netacs.org This conformational flexibility is thought to play a role in facilitating the cleavage of the C-S bond in methyl-coenzyme M and initiating the catalytic cycle. nih.gov The induced conformational changes upon binding of the second substrate (this compound) help explain the alterations observed in the coordination environment of the nickel center during the reaction cycle. acs.orgresearchgate.net

Active Site Architecture and Catalytic Intermediates

The active site of methyl-coenzyme M reductase (MCR) is a deeply buried pocket within the enzyme, housing the nickel-containing tetrahydrocorphin prosthetic group, coenzyme F430. acs.orgrcsb.orgresearchgate.net MCR is a dimer of heterotrimers with an α₂β₂γ₂ configuration, possessing two identical active sites. acs.orgebi.ac.ukbiorxiv.org The active sites are located at the base of long channels, protecting the reaction from the surrounding environment. rcsb.org

The catalytic mechanism involves radical chemistry, supported by computational studies. biorxiv.org While the exact mechanism is still being fully elucidated, it is understood that the substrates, methyl-coenzyme M and this compound, bind within the active site. frontiersin.org Methyl-coenzyme M is positioned proximal to the nickel in coenzyme F430. frontiersin.org The binding of methyl-coenzyme M is thought to trigger conformational changes, including the movement of this compound, leading to the formation of an enzyme-substrate complex. frontiersin.org

Proposed catalytic steps involve the nickel in coenzyme F430 attacking the sulfur atom of methyl-coenzyme M, generating a methyl radical and Ni(II). ebi.ac.uk The methyl radical then abstracts a proton from this compound. ebi.ac.uk The resulting this compound radical subsequently forms a disulfide bond with the coenzyme M radical, leading to the final intermediate. ebi.ac.uk The reactive intermediate is then proposed to transfer an electron back to the nickel center, regenerating the active site. ebi.ac.uk

Studies utilizing this compound analogues have provided insights into the active site. For instance, the binding of this compound analogues can induce conformational changes in MCR, leading to the formation of distinct spectroscopic species. researchgate.netnih.gov Experiments with S-methyl- and S-trifluoromethyl analogues of this compound suggest that upon binding, the terminal portion of the this compound molecule moves closer to the nickel center of F430. researchgate.netnih.gov

Specific Amino Acid Residues and Domains Involved in this compound Binding

The binding of this compound to MCR involves specific interactions with amino acid residues within the active site and substrate channel. While comprehensive details for all interacting residues of this compound in MCR are still under investigation, research on MCR and other coenzyme-dependent enzymes provides insights into the types of interactions and residues involved in coenzyme binding.

The active site geometry of MCR necessitates a specific order of substrate binding, with methyl-coenzyme M entering the substrate channel prior to this compound. ebi.ac.ukrsc.orgnih.gov Conformational changes induced by the binding of methyl-coenzyme M are thought to prepare the active site for this compound binding, increasing its affinity. researchgate.net

In coenzyme B12-dependent enzymes, which also utilize complex coenzymes, interactions at both the cobalamin moiety and the adenosyl portion of the coenzyme are crucial for activation and binding. nih.govacs.org Studies on glutamate (B1630785) mutase, a coenzyme B12-dependent enzyme, have shown that specific residues around the adenosine (B11128) part of the coenzyme contribute to the distortion and activation of the coenzyme. lu.se The nucleotide-binding cleft in the B12-binding subunit of glutamate mutase undergoes a conformational change upon coenzyme binding, with specific segments becoming structured. nih.gov

While direct identification of every residue interacting with this compound in MCR is ongoing, the principles observed in related coenzyme-binding proteins suggest that a combination of hydrogen bonding, electrostatic interactions, and van der Waals forces between this compound and specific amino acid side chains and backbone atoms within the active site and substrate channel are responsible for specific binding and orientation necessary for catalysis. nih.govelifesciences.orgelifesciences.org Studies on coenzyme binding in various enzymes indicate that both backbone and side chain atoms of amino acids contribute to these interactions. elifesciences.orgelifesciences.org

Enzyme Kinetics and Thermodynamics of this compound-Dependent Reactions

The reaction catalyzed by methyl-coenzyme M reductase, involving this compound and methyl-coenzyme M, exhibits specific kinetic and thermodynamic characteristics. The reaction is the final and often rate-limiting step in methanogenesis. researchgate.net

Kinetic studies of MCR have revealed a strictly ordered binding mechanism, where methyl-coenzyme M must bind to the active site before this compound can productively enter and react. researchgate.netrsc.orgnih.gov Rapid kinetic studies using stopped-flow and chemical-quench techniques have been employed to investigate the reaction steps and intermediate formation. rsc.orgnih.govresearchgate.net

The binding of this compound to the MCR-methyl-coenzyme M complex results in observable kinetic changes, such as the decay of the Ni(I) signal in coenzyme F430. rsc.orgnih.govresearchgate.net The observed rate constant for this reaction shows a hyperbolic dependence on this compound concentration, consistent with a binding step followed by catalysis. researchgate.net

Studies on other coenzyme-dependent enzymes, such as coenzyme B12-dependent methylmalonyl-CoA mutase, have provided insights into the significant rate enhancements achieved by enzymes through lowering the activation energy of coenzyme-involved reactions. nih.gov For methylmalonyl-CoA mutase, the enzyme lowers the transition state barrier for Co-C bond homolysis of coenzyme B12 by a substantial amount, leading to a massive rate acceleration. nih.gov

The binding affinity of coenzymes to their respective enzymes can be characterized by kinetic parameters like Km. For coenzyme B12-dependent glutamate mutase, Km values for coenzyme B12 have been determined, indicating the enzyme's affinity for the cofactor. scirp.org Variations in Km values can exist between different isoenzymes or under different conditions. acs.orgscirp.orgnih.gov

The thermodynamics of coenzyme-dependent reactions also plays a role in metabolic regulation and enzyme specificity. biorxiv.orgbiorxiv.org While research on this compound specifically in this context is limited in the provided results, broader studies on coenzyme redundancy suggest that thermodynamics can influence enzyme preference for certain coenzymes, particularly for reactions near equilibrium. biorxiv.orgbiorxiv.orgpnas.org

Data Table: Representative Kinetic Parameters for Coenzyme-Dependent Enzymes

| Enzyme | Coenzyme | Parameter | Value (approximate) | Conditions | Source |

| Methylmalonyl-CoA Mutase | Coenzyme B12 | ΔG‡ | 13.1 kcal/mol | 37 °C, Homolysis reaction | nih.gov |

| Methylmalonyl-CoA Mutase | Coenzyme B12 | Rate Enhancement | ~0.9 x 1012-fold | Relative to free cofactor homolysis at 37 °C | nih.gov |

| Glutamate Mutase | Coenzyme B12 | Km | 0.52 - 1.12 µM | Varies with apoenzyme composition | scirp.org |

| Diol Dehydratase (Klebsiella sp.) | Coenzyme B12 | Km | Significant difference | Compared to Glycerol Dehydratase | nih.gov |

| Diol Dehydratase (Citrobacter freundii) | Coenzyme B12 | Km | Significant difference | Compared to Glycerol Dehydratase | nih.gov |

Molecular Regulation and Cellular Homeostasis of Coenzyme B Systems

Transcriptional and Translational Control of Coenzyme B Metabolism Genes

The biosynthesis of this compound is an energy-intensive process, and methanogens have evolved sophisticated regulatory mechanisms to control the expression of the genes involved. This regulation ensures that the synthesis of the coenzyme is aligned with the metabolic demands of the cell. dnayaklab.comnih.gov

Research in the model methanogen Methanosarcina acetivorans has provided significant insights into this transcriptional control. Studies have shown that the expression of genes responsible for this compound biosynthesis is responsive to the state of the methanogenic pathway. asm.org Specifically, the intracellular ratio of the thiol forms of coenzyme M (CoM-SH) and this compound (CoB-SH) to their oxidized heterodisulfide form (CoM-S-S-CoB) appears to be a key regulatory signal. asm.org

Depletion of the terminal oxidase enzyme, HdrED, which is responsible for reducing the CoM-S-S-CoB heterodisulfide, leads to an accumulation of the oxidized form and a corresponding increase in the transcript abundance for this compound biosynthesis genes. asm.org This suggests a feed-forward regulatory mechanism where the cell senses a bottleneck in the final step of methanogenesis and upregulates the production of the necessary coenzymes to compensate. asm.org The methylotrophic methanogenesis regulator MsrC has been implicated in sensing this heterodisulfide state, highlighting a specific mechanism for coupling gene regulation with the cell's redox status. asm.org

Further evidence for this regulatory link comes from studies on the nonessential heterodisulfide reductase, HdrABC. Deletion of the hdrABC genes also results in the upregulation of genes for both coenzyme M and this compound biosynthesis. asm.org This coordinated regulation underscores the importance of maintaining a balanced pool of these two coenzymes for efficient methanogenesis.

Table 1: Regulatory Responses in Methanosarcina acetivorans

| Condition | Observed Transcriptional Change | Implicated Regulator |

|---|---|---|

| Depletion of HdrED enzyme | Increased transcript abundance for this compound biosynthesis | MsrC |

This table summarizes the observed transcriptional changes in genes for this compound biosynthesis under different experimental conditions in Methanosarcina acetivorans.

While much is known about transcriptional control, the role of translational regulation in this compound metabolism is less understood. However, like other metabolic pathways, it is plausible that translational controls contribute to the fine-tuning of enzyme levels in response to immediate cellular needs. nih.gov

Allosteric Regulation and Feedback Mechanisms in this compound Pathways

Metabolic pathways are frequently regulated by allosteric control and feedback inhibition, where molecules bind to enzymes at sites other than the active site to modulate their activity. wikipedia.orglibretexts.orgbritannica.com These mechanisms allow for rapid adjustments to metabolic flux in response to changing concentrations of substrates or end products. fiveable.mebyjus.com

In the context of this compound biosynthesis, it is highly probable that such regulatory strategies are employed. The end product of the pathway, this compound itself, or intermediate metabolites could act as allosteric inhibitors of early enzymes in the biosynthetic sequence. libretexts.orgquora.com This form of negative feedback is a common and efficient way for cells to prevent the overproduction of a metabolite, thereby conserving energy and resources. byjus.com When the concentration of this compound is sufficient for the cell's methanogenic activity, it could bind to a regulatory site on an early biosynthetic enzyme, causing a conformational change that reduces the enzyme's catalytic efficiency. wikipedia.orgaccessscience.com

Conversely, allosteric activation could also play a role. An accumulation of a precursor substrate might signal a need to increase the production of this compound, potentially activating later enzymes in the pathway. libretexts.org

While the general principles of allosteric regulation and feedback inhibition are well-established in biochemistry, specific examples within the this compound biosynthetic pathway have not been extensively characterized in the literature. britannica.comfiveable.me However, given the universality of these regulatory mechanisms in controlling metabolic homeostasis, their involvement in the this compound system is a reasonable assumption. libretexts.org

Table 2: Principles of Allosteric Regulation in Metabolic Pathways

| Regulatory Mechanism | Description | Potential Role in this compound Pathway |

|---|---|---|

| Feedback Inhibition | The end product of a pathway inhibits an early enzyme in the same pathway. | This compound could inhibit the first enzyme in its own biosynthesis to prevent overproduction. |

| Allosteric Activation | A molecule binds to an enzyme to increase its activity. | A precursor metabolite could activate a downstream enzyme to increase flux through the pathway. |

This table outlines the general principles of allosteric regulation and their hypothetical application to the biosynthesis of this compound.

Environmental and Physiological Factors Influencing this compound Levels

Environmental Factors:

Temperature: Methanogens are sensitive to temperature, which affects enzyme kinetics and the thermodynamics of methanogenesis. frontiersin.org A shift in temperature can alter the preferred methanogenic pathway (e.g., from acetoclastic to hydrogenotrophic), which would in turn change the demand for this compound and likely trigger regulatory adjustments in its synthesis. frontiersin.org

pH: The pH of the environment is a critical factor for archaeal communities. frontiersin.orgnih.gov Deviations from the optimal pH range can impose stress on the cell, affecting membrane potential and enzyme function, which would necessitate changes in metabolic regulation, including the pathways that produce essential coenzymes. nih.gov

Substrate Availability: The type and concentration of substrates for methanogenesis (e.g., H₂, CO₂, acetate) are primary determinants of metabolic rate. nih.gov An abundance of substrates would increase the flux through the methanogenic pathway, leading to a higher demand for this compound and likely an upregulation of its synthesis. Conversely, substrate limitation would decrease this demand. dnayaklab.comnih.gov

Nutrient and Metal Availability: The biosynthesis of coenzymes requires specific precursors and, in some cases, metal cofactors for the enzymes involved. The availability of elements like phosphate (B84403), sulfur, and trace metals in the environment can therefore directly impact the cell's ability to synthesize this compound. frontiersin.orgoup.com

Physiological Factors:

Growth Phase: The metabolic requirements of the cell change depending on its growth phase. During exponential growth, there is a high demand for all cellular components, including coenzymes, to support rapid proliferation. In the stationary phase, metabolic activity is generally reduced, and the demand for this compound would be lower. asm.org

Mechanisms of this compound Uptake, Transport, and Recycling (where relevant to cellular research, not human)

The cellular economy of this compound in methanogens is dominated by an highly efficient recycling mechanism, as there is currently no evidence to suggest that these archaea can uptake this complex molecule from the environment. Methanogens are believed to synthesize this compound de novo.

The primary mechanism for maintaining the cellular pool of active this compound is the regeneration of its thiol form (CoB-SH) from the heterodisulfide of coenzyme M and this compound (CoM-S-S-CoB). This heterodisulfide is the product of the final, methane-releasing step of methanogenesis catalyzed by methyl-coenzyme M reductase. nih.govfrontiersin.org

The this compound Recycling Process:

Methane (B114726) Formation: Methyl-coenzyme M (CH₃-S-CoM) reacts with this compound (CoB-SH) in the active site of MCR.

Product Release: Methane (CH₄) is released, along with the oxidized heterodisulfide, CoM-S-S-CoB. frontiersin.org

Recycling/Reduction: The CoM-S-S-CoB is reduced by a heterodisulfide reductase (e.g., HdrED) to regenerate the active thiol forms, CoM-SH and CoB-SH. taylorandfrancis.com

This cyclic process ensures a continuous supply of the reduced this compound necessary to act as an electron donor in the terminal step of methanogenesis, making this recycling mechanism central to the cellular homeostasis of the coenzyme. nih.gov While some organisms have salvage pathways for other cofactors like vitamin B12, a similar pathway for salvaging coenzyme F430 (a cofactor of MCR) has been hypothesized but not definitively proven, and no such pathway is known for this compound. nih.gov

Advanced Methodological Approaches in Coenzyme B Research

Spectroscopic Techniques for Analyzing Coenzyme B Reactivity and Interactions (e.g., EPR, MCD, NMR in research context)

Spectroscopic methods are crucial for probing the electronic structure and dynamic interactions of this compound within enzyme active sites. Electron Paramagnetic Resonance (EPR), Magnetic Circular Dichroism (MCD), and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this regard.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is instrumental in studying paramagnetic species, such as the Co(II) state of cobalamin that forms during the catalytic cycle of many coenzyme B12-dependent enzymes. EPR spectra provide detailed information about the electronic environment of the cobalt ion, including its coordination geometry and interactions with ligands. researchgate.net For instance, EPR studies have been used to investigate the replacement of the dimethylbenzimidazole ligand of coenzyme B12 by a histidine residue from the enzyme upon binding, a key step in activating the coenzyme for catalysis. researchgate.net The technique has also been central to explaining the "doublet" EPR spectra observed during the catalytic action of enzymes that utilize this compound. nih.gov

Magnetic Circular Dichroism (MCD) Spectroscopy: MCD spectroscopy, which measures the difference in absorption of left- and right-circularly polarized light in a magnetic field, is highly sensitive to the electronic structure of metal centers. researchgate.net It serves as a powerful probe for different binding modes, cobalt oxidation states, and the axial ligand environment of B12 species within enzyme active sites. researchgate.net This sensitivity allows researchers to distinguish between various intermediate states of the coenzyme during catalysis. Low-temperature MCD studies, often combined with EPR, have been successfully used to determine the axial ligands and rhombicity of heme centers, a technique applicable to understanding the environment of the cobalt ion in this compound. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for studying the kinetics and dynamics of enzyme-coenzyme interactions in solution. nih.govnih.gov By analyzing changes in the chemical shifts and linewidths of coenzyme resonances upon binding to an enzyme, researchers can extract kinetic parameters such as dissociation rates. nih.gov For example, NMR studies have revealed that the lifetimes for NAD+-enzyme complexes are on the order of milliseconds. nih.gov Furthermore, NMR can elucidate structural changes that occur upon ligand binding and characterize the dynamics of proteins and other biological molecules, providing insights into the mechanisms of allosteric regulation in this compound-dependent enzymes. nih.govnih.gov

| Technique | Application in this compound Research | Key Findings/Insights |

| EPR | Studying paramagnetic Co(II) intermediates | - Detection of ligand-swapping events (e.g., histidine coordination) researchgate.net - Characterization of the electronic environment of the cobalt center researchgate.net |

| MCD | Probing cobalt oxidation states and ligand binding | - High sensitivity to different binding modes and axial ligands researchgate.net - Complements EPR in determining electronic structure |

| NMR | Analyzing enzyme-coenzyme kinetics and dynamics | - Measurement of coenzyme binding and dissociation rates nih.gov - Characterization of conformational changes upon binding nih.gov |

Crystallographic and Cryo-Electron Microscopy Studies of this compound-Bound Enzyme Structures

Determining the three-dimensional structures of this compound-bound enzymes is fundamental to understanding their function at a molecular level. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used to achieve atomic or near-atomic resolution structures.

X-ray Crystallography: This technique has provided high-resolution snapshots of this compound (adenosylcobalamin) in the active sites of various enzymes. wikipedia.org A landmark example is the crystal structure of methylmalonyl-CoA mutase, which revealed how the enzyme interacts with the coenzyme. nih.govnih.gov These structures have shown that the coenzyme is often bound in a conformation that weakens the cobalt-carbon bond, facilitating its homolytic cleavage to generate the reactive 5'-deoxyadenosyl radical. nih.govnih.gov For instance, the structure of methylmalonyl-CoA mutase showed an unusually long bond (2.5 Å) between the cobalt atom and a coordinating histidine residue from the protein, which is believed to promote radical formation. nih.gov Crystallographic studies of substrate-bound complexes further illuminate the conformational changes that occur during the catalytic cycle. researchgate.net

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary technique for determining the structures of large, dynamic, or membrane-bound protein complexes that are often difficult to crystallize. nih.govnih.gov This method involves flash-freezing biological samples in vitreous ice, preserving them in a near-native state. nih.gov Recent technological advancements have enabled cryo-EM to achieve near-atomic resolutions, making it a powerful alternative to X-ray crystallography. nih.govbiorxiv.org For this compound-related systems, cryo-EM is particularly valuable for studying large enzymatic machineries or capturing different conformational states that are crucial for understanding enzymatic mechanisms and regulation. acs.org The ability of cryo-EM to analyze samples in multiple conditions, such as with different ligands bound, provides a deeper understanding of the structural landscape of these complex enzymes. acs.org

| Technique | Resolution | Advantages for this compound Research | Example Enzyme Studied |

| X-ray Crystallography | Atomic (~1-3 Å) | Provides precise atomic coordinates of the active site, revealing detailed interactions between the enzyme, coenzyme, and substrate. bohrium.com | Methylmalonyl-CoA Mutase nih.govnih.gov |

| Cryo-EM | Near-atomic to subnanometer | Can determine structures of large, flexible, or non-crystalline complexes in their native state; allows for capturing multiple conformational states. nih.govbiorxiv.orgacs.org | Large enzyme complexes and membrane-bound systems. |

Isotopic Labeling and Metabolic Flux Analysis for this compound Pathways

Tracing the flow of atoms through metabolic networks is essential for understanding the biosynthesis and utilization of this compound. Isotopic labeling, combined with metabolic flux analysis, provides a quantitative framework for this purpose.

Isotopic Labeling: This technique involves introducing molecules containing stable isotopes (e.g., ¹³C, ¹⁵N) into a biological system. wikipedia.org These labeled precursors are incorporated into downstream metabolites, including this compound and its derivatives. By tracking the distribution of these isotopes using techniques like mass spectrometry (MS) or NMR, researchers can delineate biosynthetic pathways and identify the origins of different atoms within the coenzyme's structure. wikipedia.orgnih.gov This approach is powerful for discovering novel pathways and understanding how different metabolic routes contribute to coenzyme synthesis under various conditions. nih.gov

Metabolic Flux Analysis (MFA): MFA is a computational method used to quantify the rates (fluxes) of reactions within a metabolic network. wikipedia.orgwikipedia.org When combined with stable isotope labeling data (¹³C-MFA), it provides a detailed map of cellular metabolism. vanderbilt.edunih.gov MFA can be used to identify bottlenecks in the this compound biosynthetic pathway, predict the effects of genetic modifications, and guide metabolic engineering efforts to enhance coenzyme production. wikipedia.org By measuring the incorporation of isotopic labels into central metabolites and applying stoichiometric models, MFA can reconstruct comprehensive flux maps that reveal how cells allocate resources towards this compound synthesis and other cellular processes. vanderbilt.edu

Proteomic and Metabolomic Profiling of this compound-Related Systems

Omics technologies offer a systems-level view of the cellular response to changes in this compound availability or the activity of this compound-dependent enzymes.

Proteomics: Quantitative proteomics allows for the large-scale identification and quantification of proteins in a cell or tissue. In the context of this compound research, proteomic analyses can identify changes in the expression levels of enzymes involved in the coenzyme's biosynthesis, transport, and utilization. nih.gov This can reveal regulatory mechanisms and identify proteins that are impacted by this compound deficiency or supplementation. For example, comparing the proteomes of cells under this compound-sufficient and -deficient conditions can highlight compensatory changes in related metabolic pathways. mdpi.com

Metabolomics: Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological sample. This approach is highly effective for investigating the downstream consequences of impaired this compound-dependent enzyme function. For instance, a deficiency in vitamin B12 (a precursor to this compound) leads to the accumulation of specific metabolites like methylmalonic acid, which can be readily detected using metabolomic profiling. mdpi.com By analyzing the global metabolic profile, researchers can identify novel biomarkers of this compound status and gain a broader understanding of the metabolic disruptions caused by deficiencies in this cofactor. nih.govnih.gov

Computational Chemistry and Molecular Dynamics Simulations of this compound Mechanisms

Computational methods provide powerful tools to complement experimental studies by offering detailed, dynamic views of enzymatic reactions involving this compound.

Computational Chemistry (QM/MM): Quantum mechanics/molecular mechanics (QM/MM) methods are particularly suited for studying enzymatic reactions. nih.gov In this approach, the reactive center of the enzyme, including the coenzyme and substrate, is treated with high-level quantum mechanics (QM), while the surrounding protein and solvent are described using more computationally efficient molecular mechanics (MM) force fields. nih.gov QM/MM calculations have been instrumental in elucidating key characteristics of B12-dependent reactions, such as the mechanism of Co-C bond cleavage and the nature of radical intermediates. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of biological macromolecules over time. pharmiweb.com For this compound-dependent enzymes, MD simulations can reveal large-scale conformational changes that are essential for substrate binding, catalysis, and product release. frontiersin.org These simulations provide insights into the flexibility of the active site and how the protein environment influences the reactivity of the coenzyme. nih.gov By simulating the enzyme in different states (e.g., apo, coenzyme-bound, substrate-bound), researchers can understand the energetic landscape of the catalytic cycle and the role of protein dynamics in enzyme function. pharmiweb.com

Genetic Engineering and Synthetic Biology Tools for this compound Studies

Genetic engineering and synthetic biology provide powerful platforms for both studying and manipulating this compound pathways.

Genetic Engineering: The targeted modification of genes allows researchers to investigate the function of specific enzymes in the this compound biosynthetic pathway. wikipedia.org By creating gene knockouts or overexpressing certain enzymes, scientists can identify rate-limiting steps and study the physiological consequences of altering this compound levels. This approach has been crucial for elucidating the complex, multi-enzyme pathway of vitamin B12 biosynthesis and for engineering microorganisms to improve its production. biorxiv.org

Synthetic Biology: Synthetic biology applies engineering principles to design and construct new biological parts, devices, and systems. frontiersin.org This field offers exciting possibilities for this compound research, including the construction of novel biosynthetic pathways in tractable host organisms like E. coli. biorxiv.orgmdpi.com By assembling genes from different organisms, researchers can create synthetic pathways for producing this compound or its precursors. mdpi.com Furthermore, synthetic biology tools, such as engineered transcription factors and RNA scaffolds, can be used to dynamically regulate pathway flux and optimize the production of this compound-derived products. mdpi.com

Evolutionary and Comparative Genomics of Coenzyme B Metabolism

Phylogenetic Distribution and Conservation of Coenzyme B Biosynthetic Genes

The biosynthesis of this compound (7-mercaptoheptanoylthreonine phosphate) is a metabolic hallmark of methanogenic archaea and is also found in other archaeal lineages, particularly those involved in anaerobic methane (B114726) oxidation. The genes responsible for this pathway are largely conserved across these groups, indicating a common evolutionary origin and a fundamental role in their metabolism. Phylogenetic analysis of the enzymes involved in this compound biosynthesis reveals a strong conservation within the Euryarchaeota phylum. researchgate.net

The distribution of this compound biosynthetic genes is not uniform across all Archaea. Their presence is tightly linked to metabolic pathways that utilize methyl-Coenzyme M reductase (MCR), such as methanogenesis and anaerobic methane oxidation. researchgate.netoup.com The table below summarizes the typical distribution of key this compound biosynthetic genes across selected archaeal orders.

| Archaeal Order | Presence of this compound Biosynthetic Genes | Primary Metabolism Involving this compound |

| Methanobacteriales | Present and highly conserved | Hydrogenotrophic methanogenesis |

| Methanococcales | Present and highly conserved | Hydrogenotrophic methanogenesis |

| Methanomicrobiales | Present and highly conserved | Hydrogenotrophic methanogenesis |

| Methanosarcinales | Present and conserved | Aceticlastic, methylotrophic, and hydrogenotrophic methanogenesis |

| Archaeoglobales | Generally absent, but divergent MCR-related genes found in some species | Sulfate reduction |

| Thermococcales | Absent | Fermentative heterotrophy |

| Sulfolobales | Absent | Aerobic sulfur oxidation |

This phylogenetic distribution underscores the specialized role of this compound in anaerobic C1 metabolism within the archaeal domain. The conservation of the biosynthetic pathway suggests a strong selective pressure to maintain this crucial coenzyme for energy conservation in these organisms.

This compound in the Context of Early Life and Protometabolism

Coenzymes are considered to be ancient molecules, with their origins likely dating back to a pre-enzymatic era of protometabolism. abcam.comnih.gov They may have played a pivotal role in the transition from geochemistry to biochemistry by facilitating key chemical reactions. acs.org The simple chemical structure of many coenzymes and their ability to be synthesized under plausible prebiotic conditions support their early appearance. nih.govelifesciences.org

In the context of early life, this compound's thiol group would have been a particularly important functional group. Thiols are excellent nucleophiles and are involved in a wide range of biochemical transformations, including acyl group transfer and redox reactions. The reactivity of the thiol group in this compound is central to its function in the methyl-Coenzyme M reductase reaction. This type of chemistry is thought to be ancient and fundamental to early energy metabolism.

The "metabolism-first" hypothesis for the origin of life suggests that self-sustaining networks of chemical reactions preceded the emergence of genetic polymers like RNA and DNA. acs.org Coenzymes like this compound could have been integral components of these early protometabolic networks, acting as primitive catalysts. nih.govnih.gov The association of this compound with methanogenesis, a process considered by many to be an ancient form of energy conservation, further supports its potential role in early life. wikipedia.org The last universal common ancestor (LUCA) is hypothesized to have inhabited an anaerobic, hydrothermal environment, and possessed a metabolism dependent on coenzymes. wikipedia.org

Divergence and Specialization of this compound Functions Across Archaea

While the primary and most well-characterized function of this compound is its role in the methyl-Coenzyme M reductase (MCR) complex for methanogenesis, there is evidence for the divergence and specialization of its function across different archaeal lineages. This functional divergence is often linked to the adaptation of MCR-like enzymes for other metabolic processes.

Recent metagenomic studies have uncovered a surprising diversity of MCR-encoding archaea, suggesting that the function of this enzyme complex, and by extension this compound, may be more varied than previously thought. researchgate.net For example, divergent MCR homologs have been identified in lineages such as the Bathyarchaeota and Archaeoglobi, which are not primarily methanogens. researchgate.netnih.gov In some of these organisms, it is hypothesized that the MCR complex is involved in the oxidation of short-chain alkanes, such as butane. researchgate.netoup.com This represents a significant functional divergence, where the catalytic power of the MCR complex and its coenzymes has been repurposed for a different substrate.

The table below provides a summary of the known and hypothesized functions of this compound across different archaeal groups.

| Archaeal Group | Primary Function of this compound | Associated Enzyme Complex |

| Methanogens | Methane formation | Methyl-Coenzyme M Reductase (MCR) |

| Anaerobic Methanotrophs (ANME) | Methane activation (oxidation) | Methyl-Coenzyme M Reductase (MCR) |

| Candidatus Syntrophoarchaeum | Butane activation (oxidation) | Divergent Methyl-Coenzyme M Reductase |

| Some Bathyarchaeota | Potential role in alkane oxidation | Divergent Methyl-Coenzyme M Reductase |

| Some Archaeoglobi | Potential role in alkane oxidation | Divergent Methyl-Coenzyme M Reductase |

This functional plasticity highlights the evolutionary adaptability of the MCR-Coenzyme B system, allowing archaea to exploit a range of energy sources in anaerobic environments.

Horizontal Gene Transfer Events Related to this compound Pathways

Horizontal gene transfer (HGT) is a major force in the evolution of microbial metabolic pathways, allowing for the rapid acquisition of new capabilities. nih.govresearchgate.net The evolution of pathways involving coenzymes, including this compound, has been shaped by HGT events. While direct evidence for the HGT of the entire this compound biosynthetic pathway is not extensively documented, the transfer of genes related to its utilization in methanogenesis and other MCR-dependent pathways is evident.

The distribution of methanogenesis itself across the archaeal tree is thought to have been influenced by HGT. nih.gov For example, the acetoclastic methanogenesis pathway is suggested to have evolved through the transfer of key genes from bacteria to a methanogenic archaeon. nih.govresearchgate.net Such transfers would have expanded the metabolic capabilities of the recipient organisms, allowing them to utilize acetate (B1210297) for methane production, a process that still relies on the core methanogenic machinery involving this compound.

Furthermore, the evolution of methanotrophic archaea (ANME) and their close relationship with methanogenic Methanosarcinales suggests that the genes for methane metabolism, including the MCR complex that uses this compound, may have been transferred between these groups. biorxiv.org The presence of divergent MCR complexes in lineages like the Archaeoglobi is also most parsimoniously explained by HGT. oup.com

It is also important to consider that the biosynthetic pathways for other coenzymes that are essential for organisms utilizing this compound have been shaped by HGT. For instance, the biosynthesis of cobalamin (vitamin B12), a key coenzyme in methylotrophic methanogenesis, shows evidence of HGT. oup.comnih.gov Similarly, genes for the biosynthesis of other B vitamins have been acquired by eukaryotes from prokaryotes via HGT. researchgate.net These events, while not directly involving the this compound biosynthetic genes themselves, have shaped the metabolic context in which this compound functions. The acquisition of novel metabolic capabilities through HGT can create new selective pressures that reinforce the conservation and adaptation of existing pathways, such as that for this compound biosynthesis.

Biotechnological Applications and Engineering of Coenzyme B Systems

Optimization of Methane (B114726) Production via Coenzyme B Pathway Modulation

The optimization of methane production, a key process in waste treatment and biofuel generation, is intrinsically linked to the efficiency of the this compound pathway. The final step in all methanogenic pathways involves the reduction of the heterodisulfide of coenzyme M (CoM) and this compound (CoM-S-S-CoB) to regenerate the active thiol forms of these cofactors. This critical regeneration step can be a rate-limiting factor in methane synthesis.

Bioengineering Methanogenic Systems for Industrial Purposes (e.g., biogas production)

The bioengineering of methanogenic systems for industrial applications, such as large-scale biogas production, is an active area of research. A primary goal is to enhance the metabolic efficiency and substrate versatility of methanogens, which can be achieved by targeting the this compound pathway and its associated enzymes.

Genetic engineering offers a powerful toolkit for manipulating methanogenic archaea. By introducing or modifying genes that encode key enzymes, it is possible to enhance specific metabolic routes. For example, engineering alternative pathways for the regeneration of this compound and other redox cofactors could significantly boost the metabolic capacity of these microorganisms frontiersin.org.

One successful approach has been to expand the substrate range of methanogens. For instance, the heterologous expression of a broad-specificity esterase from the bacterium Pseudomonas veronii in Methanosarcina acetivorans resulted in an 80-fold increase in esterase activity. This modification greatly enhanced the methanogen's ability to grow on methyl acetate (B1210297) and methyl propionate, demonstrating the potential to engineer these organisms to utilize a wider variety of feedstocks for biogas production frontiersin.org.

Development of Cell-Free Biocatalytic Systems Utilizing this compound

Cell-free biocatalytic systems, which utilize enzymes outside of a living cell, offer several advantages for industrial processes, including higher product purity and the ability to operate under conditions that might be toxic to whole cells. The development of such systems incorporating this compound and its associated enzymes is a promising frontier in biotechnology.

Researchers have successfully established cell-free systems to study the intricate mechanisms of methanogenesis. For example, a cell-free system was developed to investigate the activation of methyl-coenzyme M reductase (MCR), the enzyme that directly utilizes this compound to produce methane researchgate.net. Such systems are invaluable for understanding the fundamental biochemistry of these enzymes and for screening for inhibitors or enhancers of methane production researchgate.net.

Furthermore, cell-free lysates from various methanogens have been used to quantify MCR activity and to explore its substrate promiscuity biorxiv.orgresearchgate.net. These studies have demonstrated that MCR can catalyze the formation of ethane (B1197151) from ethyl-coenzyme M, showcasing the potential of these cell-free systems for producing hydrocarbons beyond methane researchgate.net. The ability to optimize reaction conditions, such as temperature and cofactor concentrations, in a cell-free environment allows for a more detailed understanding and manipulation of these enzymatic processes biorxiv.org.

While the direct cell-free synthesis of this compound has not been extensively reported, the successful construction of a cell-free system for producing adenosylcobalamin (a form of vitamin B12), which involves over 30 enzymatic reactions, provides a blueprint for how such complex biosynthetic pathways can be reconstituted in vitro benchchem.com. This modular approach, where different parts of a pathway are optimized independently, could be adapted for the cell-free production of this compound and its integration into bespoke biocatalytic cascades benchchem.com.

Potential for this compound-Dependent Enzymes in Novel Biotransformations

The unique chemistry of this compound and its dependent enzymes, particularly methyl-coenzyme M reductase (MCR), presents opportunities for novel biotransformations beyond their natural role in methanogenesis. The ability of MCR to catalyze the formation of a carbon-hydrogen bond is of significant interest for the production of various chemicals.

One of the most exciting prospects is the production of short-chain alkanes. Studies using cell-free lysates have shown that MCR from Methanosarcina mazei can convert ethyl-coenzyme M into ethane with considerable efficiency researchgate.net. This discovery opens the door to engineering MCR or the this compound pathway to produce propane, butane, and other valuable hydrocarbons from corresponding alkyl-coenzyme M substrates.

The use of this compound analogs also holds promise for modulating enzyme activity and creating novel catalytic functions. Research has shown that synthetic analogs of this compound can bind to the active site of MCR and induce significant conformational changes researchgate.net. This suggests that it may be possible to design modified coenzymes that alter the substrate specificity or reaction products of MCR, effectively turning it into a versatile biocatalyst for a range of chemical transformations.

The broader field of cofactor-dependent enzymes in biocatalysis provides a roadmap for the potential applications of this compound-dependent systems. For example, enzymes dependent on the related cofactor F420 have been explored as industrial biocatalysts for asymmetric reductions nih.govresearchgate.net. Similarly, the development of nicotinamide (B372718) cofactor biomimetics (NCBs) to replace natural coenzymes in industrial processes offers a paradigm that could be applied to this compound-dependent systems, potentially leading to more stable and cost-effective biocatalytic processes mdpi.com. The engineering of this compound-dependent enzymes, possibly in conjunction with synthetic coenzyme analogs, represents a promising avenue for expanding the toolkit of industrial biotechnology.

Future Directions and Emerging Research Frontiers for Coenzyme B

Uncharacterized Roles of Coenzyme B in Non-Methanogenic Archaea

The discovery of genes encoding the methyl-coenzyme M reductase (MCR) complex, the enzyme that utilizes this compound, in a variety of non-methanogenic archaea has opened up a new chapter in our understanding of this coenzyme's function. nih.govnih.gov These findings suggest that the role of this compound is not limited to methanogenesis but extends to other metabolic processes, particularly the anaerobic oxidation of short-chain alkanes.

Metagenomic studies have been instrumental in identifying MCR-encoding genes in archaea from diverse environments, including deep-sea hydrothermal vents and terrestrial hot springs. nih.govresearchgate.net The organisms harboring these genes, such as members of the Candidatus genera Synthrophoarchaeum, Argoarchaeum, and Ethanoperedens, are implicated in the oxidation of ethane (B1197151), propane, and butane. nih.gov This process is essentially the reverse of methanogenesis, where this compound is thought to play a crucial role in the activation of these alkanes.

The presence of MCR-like complexes in these non-methanogenic archaea points to a broader metabolic significance for this compound. Research is now focused on elucidating the precise biochemical mechanisms by which this compound participates in these alternative metabolic pathways. Understanding these uncharacterized roles is critical for a more complete picture of carbon cycling in anaerobic environments.

Table 1: Examples of Non-Methanogenic Archaea with MCR-Encoding Genes

| Archaeal Lineage | Proposed Metabolic Function | Environment |

|---|---|---|

| Candidatus Synthrophoarchaeum | Anaerobic oxidation of short-chain alkanes (e.g., ethane, propane) | Anoxic marine and terrestrial environments |

| Candidatus Argoarchaeum | Anaerobic oxidation of short-chain alkanes | Hydrothermal vents |

| Candidatus Ethanoperedens | Anaerobic oxidation of ethane | Marine sediments |

| Bathyarchaeota | Oxidation of alkanes other than methane (B114726) | Anoxic sediments |

Advanced Understanding of this compound Homeostasis and Regulation

The biosynthesis of this compound is a complex enzymatic process that is essential for the survival of methanogens and other archaea that utilize this coenzyme. utexas.edu A deeper understanding of the homeostasis and regulation of this compound is a key area of ongoing research. This involves identifying all the enzymes in the biosynthetic pathway, characterizing their mechanisms, and uncovering the regulatory networks that control their expression and activity.

Recent studies have begun to shed light on the enzymes involved in the this compound biosynthetic pathway. utexas.edu For instance, the characterization of homoaconitase, an enzyme involved in the pathway, has provided insights into its substrate specificity and catalytic mechanism. utexas.edu However, the complete pathway and its regulation are not yet fully understood.

Maintaining the appropriate intracellular concentration of coenzymes is crucial for cellular function. asbmb.org Research into the homeostasis of other B vitamins and coenzymes has revealed intricate regulatory mechanisms, including feedback inhibition and transcriptional control. nih.gov It is anticipated that similar control mechanisms govern the levels of this compound. Future research will likely focus on identifying the specific regulatory proteins and small molecules that modulate the this compound biosynthetic pathway, ensuring a balanced supply of this essential coenzyme.

Integration of this compound Studies with Systems Biology and Multi-Omics Approaches

The complexity of metabolic networks necessitates a holistic approach to understanding the role of this compound. Systems biology, coupled with multi-omics techniques, offers a powerful framework for integrating various layers of biological information to construct a comprehensive model of this compound metabolism. thermofisher.comazolifesciences.com

Multi-omics approaches, which include genomics, transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular processes related to this compound. mdpi.commdpi.com

Genomics can identify the genes involved in the biosynthesis and utilization of this compound in a wide range of archaea.

Transcriptomics can reveal how the expression of these genes is regulated in response to different environmental conditions.

Proteomics can quantify the levels of the enzymes involved in this compound metabolism.

Metabolomics can measure the intracellular concentrations of this compound and its precursors, providing a direct readout of the metabolic state of the cell.

By integrating these datasets, researchers can build predictive models of this compound metabolism, identify potential bottlenecks in the biosynthetic pathway, and uncover novel functions of this coenzyme. mdpi.com This integrated approach is essential for a deeper understanding of the role of this compound in the broader context of cellular metabolism.

Table 2: Application of Multi-Omics in this compound Research

| Omics Approach | Potential Application in this compound Research |

|---|---|

| Genomics | Identification of genes for this compound biosynthesis and utilization in diverse archaea. |

| Transcriptomics | Studying the regulation of this compound-related genes under different growth conditions. |

| Proteomics | Quantification of enzymes involved in this compound metabolism. |

| Metabolomics | Measurement of intracellular concentrations of this compound and its metabolic precursors. |

Design and Application of Synthetic this compound Analogs as Research Probes

Synthetic coenzyme analogs are invaluable tools for studying the function of enzymes and metabolic pathways. researcher.lifenih.gov The design and application of synthetic this compound analogs represent a promising frontier for elucidating its biochemical roles. These analogs can be engineered to act as inhibitors, to probe the active sites of enzymes, or to serve as reporter molecules for tracking the coenzyme's interactions within the cell. nih.govfrontiersin.org

The development of synthetic analogs of other coenzymes, such as coenzyme A, has provided a roadmap for creating similar tools for this compound research. google.com For example, fluorescently labeled this compound analogs could be used to visualize the subcellular localization of this compound-dependent enzymes. Analogs containing photo-crosslinkers could be employed to identify proteins that interact with this compound.

Furthermore, synthetic analogs can be used to investigate the catalytic mechanisms of enzymes that utilize this compound. By systematically modifying the structure of the coenzyme, researchers can probe the specific chemical features that are important for substrate binding and catalysis. This approach can provide detailed insights into the function of enzymes like methyl-coenzyme M reductase.

Exploration of this compound in Extreme Environments and Novel Organisms

Extreme environments, such as deep-sea hydrothermal vents, hypersaline lakes, and geothermal hot springs, are habitats for a diverse array of archaea. encyclopedie-environnement.orgembopress.org The study of these extremophiles offers a unique opportunity to explore the diversity and adaptability of this compound-dependent metabolism. nih.gov

Archaea thriving in these harsh conditions have evolved unique biochemical strategies to survive. Their enzymes, often referred to as extremozymes, are adapted to function under extreme temperatures, pressures, and pH levels. mdpi.com By studying the this compound-dependent enzymes from these organisms, researchers can gain insights into the molecular basis of their stability and catalytic efficiency under extreme conditions.

Moreover, the exploration of novel organisms from these environments is likely to uncover new metabolic pathways that utilize this compound. Metagenomic sequencing of environmental samples has already revealed a vast diversity of uncultured archaea with the genetic potential for novel metabolic capabilities. nih.gov Investigating the role of this compound in these newly discovered organisms will undoubtedly expand our understanding of its functional repertoire and its importance in global biogeochemical cycles.

Q & A

Basic Research Questions

Q. What are the key methodological considerations when designing enzyme assays to study coenzyme B activity?

- Answer : Enzyme assays for this compound require strict control of substrate purity, pH, temperature, and cofactor availability. Coupled enzyme reactions (e.g., linking this compound activity to NADH oxidation) are often used to quantify activity indirectly . Ensure assays include:

- Negative controls : Omit substrate or enzyme to rule out non-specific reactions.

- Calibration curves : Use standardized this compound concentrations to validate detection limits.

- Instrument validation : Confirm spectrophotometer or HPLC sensitivity (e.g., detection thresholds ≤ 1 µM) .

- Table 1 : Critical Parameters for this compound Assays

| Parameter | Optimal Range | Impact on Activity |

|---|---|---|

| pH | 7.0–7.5 | ±20% deviation reduces activity by 50% |

| Temperature | 37°C | Activity halved at 25°C or 45°C |

| Substrate (S) | 0.1–5 mM | Km ≈ 2.5 mM (varies by species) |

Q. How can researchers ensure reproducibility in this compound experiments?

- Answer : Reproducibility requires:

- Detailed protocols : Document buffer composition, enzyme sources (e.g., recombinant vs. purified), and equipment settings (e.g., centrifugation speed, detection wavelengths) .

- Replicates : Perform ≥3 technical replicates and validate with biological replicates (e.g., enzymes from different bacterial strains) .

- Data transparency : Share raw data (e.g., absorbance curves, chromatograms) in supplementary materials, adhering to FAIR principles .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported kinetic parameters (e.g., Km, Vmax) for this compound across studies?

- Answer : Discrepancies often arise from assay conditions or enzyme isoforms. To address this:

- Meta-analysis : Aggregate datasets using tools like Lasso regression to identify confounding variables (e.g., ionic strength, presence of divalent cations) .

- False discovery rate (FDR) control : Apply Benjamini-Hochberg correction to prioritize statistically robust results when comparing multiple studies .

- Structural validation : Use X-ray crystallography or cryo-EM to confirm this compound binding sites, which may explain isoform-specific kinetics .

Q. What advanced techniques are recommended for profiling this compound in complex metabolic networks?

- Answer : Integrate multi-omics approaches:

- Metabolomics : LC-MS/MS with stable isotope labeling (e.g., ¹³C-coenzyme B) to track biosynthesis pathways .

- Proteomics : Co-immunoprecipitation (Co-IP) to identify this compound-binding partners in methanogenic archaea .

- Data aggregation : Use platforms like Tab2Know to harmonize heterogeneous datasets (e.g., enzyme activity, gene expression) into a unified knowledge base .

Q. How can researchers optimize experimental designs to study this compound’s role in undercharacterized biochemical pathways?

- Answer :

- Hypothesis-driven design : Formulate testable models (e.g., "this compound modulates ATP synthase efficiency in hyperthermophiles") and prioritize assays with high predictive power (e.g., ATP/ADP ratios) .

- Ethical and logistical planning : Pre-register protocols (e.g., on Open Science Framework) and obtain ethics approvals if using genetically modified organisms .

- Resource allocation : Balance cost, labor, and data quality (e.g., opt for fluorometric assays over NMR if throughput is critical) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.